molecular formula C10H11BrO B3284798 (3-Bromophenyl)(cyclopropyl)methanol CAS No. 79134-92-2

(3-Bromophenyl)(cyclopropyl)methanol

Cat. No. B3284798
CAS RN: 79134-92-2
M. Wt: 227.1 g/mol
InChI Key: MPLYZWJENOITMP-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)(cyclopropyl)methanol” is a chemical compound with the molecular formula C10H11BrO . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .


Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, which includes “this compound”, can be achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . Another method involves the hydrogenation of alkyl esters of cyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 227.1 . The InChI code for this compound is 1S/C10H11BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of “this compound” involves the use of an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields products in excellent yields within about 3 seconds .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . Its molecular weight is 227.1 , and its InChI code is 1S/C10H11BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 .

Safety and Hazards

The safety data sheet for a similar compound, Cyclopropanemethanol, indicates that it is a flammable liquid and vapor. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Future Directions

While specific future directions for “(3-Bromophenyl)(cyclopropyl)methanol” are not mentioned in the search results, it is worth noting that methanol, a related compound, is considered a future-proof fuel . The global methanol market has grown on average about 6% annually since 2014, with energy-related applications for methanol being the fastest-growing segments of methanol demand . This suggests potential future applications for “this compound” in the energy sector.

properties

IUPAC Name

(3-bromophenyl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLYZWJENOITMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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